molecular formula C13H17Cl2NO2 B4862627 4-(2,4-DICHLOROPHENOXY)-N~1~-ISOPROPYLBUTANAMIDE

4-(2,4-DICHLOROPHENOXY)-N~1~-ISOPROPYLBUTANAMIDE

Cat. No.: B4862627
M. Wt: 290.18 g/mol
InChI Key: CFODOAVIOMAZJY-UHFFFAOYSA-N
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Description

4-(2,4-DICHLOROPHENOXY)-N~1~-ISOPROPYLBUTANAMIDE is a synthetic organic compound that belongs to the class of phenoxy herbicides. This compound is known for its selective herbicidal properties, primarily targeting broadleaf weeds while leaving grasses relatively unaffected. It is structurally related to 2,4-dichlorophenoxyacetic acid, a widely used herbicide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-DICHLOROPHENOXY)-N~1~-ISOPROPYLBUTANAMIDE typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with isopropylamine to yield the final product. The reaction conditions often include:

    Temperature: The reactions are usually carried out at elevated temperatures, around 100°C.

    Catalysts: Acid or base catalysts may be used to facilitate the reactions.

    Solvents: Common solvents include water, ethanol, or other organic solvents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Continuous Flow Systems: These systems ensure a steady production rate and consistent product quality.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-DICHLOROPHENOXY)-N~1~-ISOPROPYLBUTANAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various by-products.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction can produce various amines.

Scientific Research Applications

4-(2,4-DICHLOROPHENOXY)-N~1~-ISOPROPYLBUTANAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study herbicidal activity and the effects of phenoxy herbicides.

    Biology: The compound is used to investigate the mechanisms of plant growth regulation and weed control.

    Medicine: Research is ongoing to explore its potential effects on human health and its role as a potential therapeutic agent.

    Industry: It is widely used in agriculture to control broadleaf weeds in crops such as wheat, corn, and rice.

Mechanism of Action

The mechanism of action of 4-(2,4-DICHLOROPHENOXY)-N~1~-ISOPROPYLBUTANAMIDE involves its role as a synthetic auxin, a type of plant hormone. The compound mimics natural auxins, leading to uncontrolled growth and eventual death of the targeted weeds. The molecular targets include auxin receptors and pathways involved in cell division and elongation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid (2,4-D): A closely related compound with similar herbicidal properties.

    2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): Another phenoxy herbicide with a broader spectrum of activity.

    Mecoprop (MCPP): A phenoxy herbicide used for selective weed control.

Uniqueness

4-(2,4-DICHLOROPHENOXY)-N~1~-ISOPROPYLBUTANAMIDE is unique due to its specific structural modifications, which enhance its selectivity and effectiveness as a herbicide. Its isopropylamide group provides distinct physicochemical properties, making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-propan-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO2/c1-9(2)16-13(17)4-3-7-18-12-6-5-10(14)8-11(12)15/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFODOAVIOMAZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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